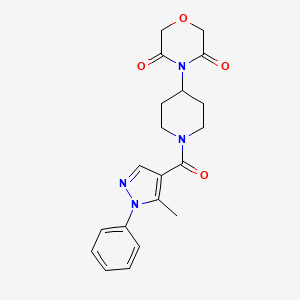

4-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione

Descripción

Propiedades

IUPAC Name |

4-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-14-17(11-21-24(14)16-5-3-2-4-6-16)20(27)22-9-7-15(8-10-22)23-18(25)12-28-13-19(23)26/h2-6,11,15H,7-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPLZVKVVNQMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)COCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactionsCommon reagents used in these steps include hydrazine derivatives, acetic acid, and various catalysts such as p-toluenesulfonic acid and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, p-toluenesulfonic acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 4-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related molecules:

*Calculated based on structural analysis.

Key Observations:

Core Heterocycles :

- The target compound and the indole-containing analogue () share the morpholine-3,5-dione and piperidine framework. However, the pyrazole substituent in the target (5-methyl-1-phenyl) contrasts with the indole-acetyl group in the analogue, which may alter lipophilicity and target selectivity .

- Pyrazole-sulfonyl derivatives () exhibit agrochemical utility, suggesting that the sulfonyl group enhances pesticidal activity compared to carbonyl-linked derivatives .

Functional Groups :

- The carbonyl group in the target compound may improve hydrogen-bonding interactions with biological targets, whereas sulfonyl groups (e.g., in fipronil) enhance electrophilicity and insecticidal activity .

- The morpholine-3,5-dione moiety in the target and indole analogue could confer metabolic stability, a feature absent in simpler pyrazoline carbaldehydes () .

Pharmacological and Biochemical Insights

While direct data on the target compound’s activity is unavailable, insights can be drawn from related systems:

- Cannabinoid Receptor Affinity: Pyrazole derivatives often interact with cannabinoid receptors (CB1/CB2). For example, WIN 55212-2 shows higher CB2 affinity, while HU-210 prefers CB1 . Substituents on the pyrazole (e.g., 5-methyl-1-phenyl) in the target compound may influence receptor subtype selectivity, though this requires experimental validation.

- Kinase Inhibition : Pyrazole-carbonyl motifs are common in kinase inhibitors (e.g., JAK/STAT inhibitors). The morpholine-dione moiety may further modulate solubility and ATP-binding pocket interactions .

Actividad Biológica

4-(1-(5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl)Piperidin-4-Yl)morpholine-3,5-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole moiety, which is known for its diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₃ |

| Molecular Weight | 342.39 g/mol |

| CAS Number | Not available |

The biological activity of 4-(1-(5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl)Piperidin-4-Yl)morpholine-3,5-dione is primarily attributed to its interaction with various molecular targets:

- Antitumor Activity : Studies have indicated that pyrazole derivatives exhibit significant inhibitory effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structure suggests potential interactions with key signaling pathways involved in cancer progression (e.g., BRAF(V600E), EGFR) .

- Antimicrobial Properties : Research has shown that compounds with pyrazole structures can exhibit antimicrobial activity against a range of pathogens. For example, derivatives have been tested for their minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX) which play a crucial role in inflammatory processes.

Antitumor Efficacy

A study examined the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific pyrazole derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties. For instance, one derivative showed an MIC value as low as 0.22 µg/mL against Staphylococcus epidermidis, highlighting its potential as a lead compound for developing new antibiotics .

Summary of Biological Activities

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.